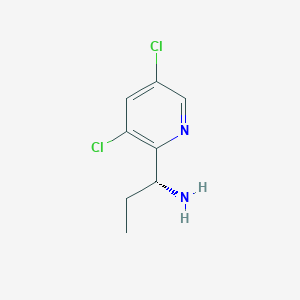
(R)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Chiral Amine Introduction:
Reaction Conditions: Typical reaction conditions might include the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions, or chiral ligands for asymmetric synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. The use of robust and scalable catalysts and reagents would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might involve the conversion of the pyridine ring to a piperidine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as Pd/C or Raney nickel.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which might have different biological activity.
3,5-Dichloropyridine: The parent compound without the chiral amine group.
1-(3,5-Dichloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.
Uniqueness
®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dichloropyridine moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
InChI Key |
VKHBASGQSRGMPE-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
Canonical SMILES |
CCC(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















